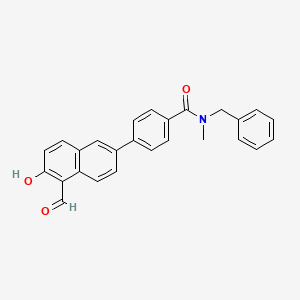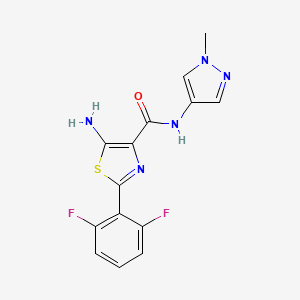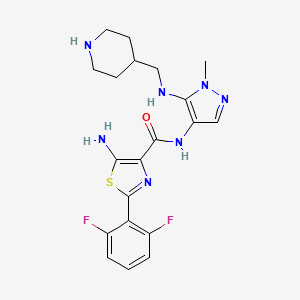![molecular formula C24H22F2N6O B10836789 (3R,4S)-3-amino-1-[3-[[2-(2,6-difluorophenyl)quinazolin-8-yl]amino]pyridin-4-yl]piperidin-4-ol](/img/structure/B10836789.png)
(3R,4S)-3-amino-1-[3-[[2-(2,6-difluorophenyl)quinazolin-8-yl]amino]pyridin-4-yl]piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “US8759338, 2” is a tricyclic compound known for its use as a kinase inhibitor. Kinase inhibitors are a class of drugs that block the action of one or more protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This compound has shown significant potential in therapeutic applications, particularly in the treatment of various cancers due to its ability to inhibit specific kinases involved in cancer cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “US8759338, 2” involves multiple steps, starting with the preparation of the core tricyclic structure. The process typically includes:
Formation of the Core Structure: This involves cyclization reactions to form the tricyclic core.
Functionalization: Various functional groups are introduced to the core structure through substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of “US8759338, 2” follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and control. The use of high-throughput screening methods ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
“US8759338, 2” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions are various analogs of “US8759338, 2” with different functional groups, which can have distinct biological activities .
Scientific Research Applications
“US8759338, 2” has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of tricyclic structures and their reactivity.
Biology: Investigated for its role in inhibiting specific kinases involved in cell signaling pathways.
Medicine: Explored as a potential therapeutic agent in the treatment of cancers and other diseases involving abnormal kinase activity.
Industry: Utilized in the development of new kinase inhibitors and other pharmaceutical compounds
Mechanism of Action
The mechanism of action of “US8759338, 2” involves the inhibition of specific protein kinases. By binding to the active site of the kinase, the compound prevents the phosphorylation of target proteins, thereby disrupting the signaling pathways that promote cell proliferation and survival. This inhibition can lead to the suppression of cancer cell growth and induce apoptosis (programmed cell death) .
Comparison with Similar Compounds
Similar Compounds
US9682991, 3: Substituted pyrido[2,3-d]pyrimidin-7(8H)-ones.
US8889696, 4: PIM kinase inhibitors.
US8829193, 5: Azole compounds as PIM inhibitors.
US9321756, 6: Bicyclic aromatic carboxamide compounds.
Uniqueness
“US8759338, 2” is unique due to its specific tricyclic structure, which provides a distinct mode of binding to the kinase active site. This unique binding mode can result in higher specificity and potency compared to other kinase inhibitors. Additionally, the compound’s ability to inhibit multiple kinases involved in cancer progression makes it a versatile and valuable therapeutic agent .
Properties
Molecular Formula |
C24H22F2N6O |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(3R,4S)-3-amino-1-[3-[[2-(2,6-difluorophenyl)quinazolin-8-yl]amino]pyridin-4-yl]piperidin-4-ol |
InChI |
InChI=1S/C24H22F2N6O/c25-15-4-2-5-16(26)22(15)24-29-11-14-3-1-6-18(23(14)31-24)30-19-12-28-9-7-20(19)32-10-8-21(33)17(27)13-32/h1-7,9,11-12,17,21,30,33H,8,10,13,27H2/t17-,21+/m1/s1 |
InChI Key |
WAISNUDWNYJNMT-UTKZUKDTSA-N |
Isomeric SMILES |
C1CN(C[C@H]([C@H]1O)N)C2=C(C=NC=C2)NC3=CC=CC4=CN=C(N=C43)C5=C(C=CC=C5F)F |
Canonical SMILES |
C1CN(CC(C1O)N)C2=C(C=NC=C2)NC3=CC=CC4=CN=C(N=C43)C5=C(C=CC=C5F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[3-[5-(4-Carbamimidoylphenoxy)carbonylfuran-2-yl]-2-methylpropanoyl]-(carboxymethyl)amino]acetic acid](/img/structure/B10836711.png)
![methyl 2-[[5-(4-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetate](/img/structure/B10836712.png)



![1-Benzyl-3-hydroxy-4-[(3-imidazol-1-ylpropylamino)methyl]pyridin-2-one](/img/structure/B10836730.png)
![(2S)-2-[3-[5-(4-carbamimidoyl-2-fluorophenoxy)carbonyl-3-methylthiophen-2-yl]propanoylamino]butanedioic acid](/img/structure/B10836734.png)
![3-amino-N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide](/img/structure/B10836744.png)
![4-(1,3-benzothiazol-2-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B10836749.png)

![N-[4-[(3R,4R)-3-amino-4-hydroxypiperidin-1-yl]pyridin-3-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B10836765.png)
![[3-(2-Tert-butyl-4-fluorophenoxy)azetidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B10836772.png)
![N-[4-[(3R,4R)-3-amino-4-fluoropiperidin-1-yl]pyridin-3-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B10836790.png)

